molecular formula C31H23N3 B14422440 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline CAS No. 84285-20-1

4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline

Cat. No.: B14422440
CAS No.: 84285-20-1
M. Wt: 437.5 g/mol
InChI Key: IHWSQPSBWTUBJY-UHFFFAOYSA-N
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Description

4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline is an organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it an excellent candidate for use in organic light-emitting diodes (OLEDs) and other electronic applications .

Preparation Methods

The synthesis of 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline typically involves Suzuki coupling reactions. The process begins with the commercially available 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid, which is then reacted with various aryl halide derivatives under specific conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a solvent like toluene or ethanol. Industrial production methods may involve scaling up this process while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline exerts its effects is primarily through its ability to transport holes in electronic devices. The compound’s molecular structure allows it to efficiently transport positive charges (holes) from the anode to the emitting layer in OLEDs, thereby enhancing the device’s efficiency and stability . The molecular targets and pathways involved include the interaction with other organic molecules in the device, facilitating the movement of charges.

Comparison with Similar Compounds

4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline is often compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural properties, which provide a balance of stability, efficiency, and ease of synthesis, making it a valuable compound in the field of organic electronics.

Properties

CAS No.

84285-20-1

Molecular Formula

C31H23N3

Molecular Weight

437.5 g/mol

IUPAC Name

4-(carbazol-9-yliminomethyl)-N,N-diphenylaniline

InChI

InChI=1S/C31H23N3/c1-3-11-25(12-4-1)33(26-13-5-2-6-14-26)27-21-19-24(20-22-27)23-32-34-30-17-9-7-15-28(30)29-16-8-10-18-31(29)34/h1-23H

InChI Key

IHWSQPSBWTUBJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=NN4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

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